5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester
Description
Chemical Identification and Nomenclature
The compound this compound possesses the Chemical Abstracts Service registry number 135345-41-4 and exhibits a molecular formula of C₂₆H₂₇NO₅ with a corresponding molecular weight of 433.496 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is benzyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxybenzoate, which reflects the precise structural arrangement of its constituent functional groups. Alternative nomenclature systems recognize this molecule as 2-O-Benzyl-5-(N-tert-butyloxycarbonyl)aminosalicylic Acid Benzyl Ester, emphasizing its derivation from salicylic acid through strategic functional group modifications.
The structural complexity of this compound necessitates careful consideration of its stereochemical and conformational properties. The molecule features an aromatic benzoic acid core that has been derivatized with two distinct protecting group systems: a phenylmethyl ester functionality protecting the carboxylic acid group and a tert-butyloxycarbonyl group protecting an aromatic amino functionality. Additionally, the ortho position relative to the carboxylic acid contains a phenylmethoxy substituent, creating a tri-substituted aromatic system that demonstrates sophisticated regioselectivity in its synthetic preparation.
The International Chemical Identifier key for this compound is DAZFYKGBHMONBD-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, O(C(NC1C=CC(=C(C(=O)OCC2C=CC=CC=2)C=1)OCC1C=CC=CC=1)=O)C(C)(C)C, encodes the complete structural information in a linear format suitable for computational chemistry applications. These identification systems collectively ensure unambiguous recognition of this specific molecular entity across various chemical databases and research platforms.
Historical Context in Organic Chemistry
The development of this compound reflects the historical evolution of protecting group chemistry that began in the early twentieth century with foundational work by Max Bergmann. In 1932, Bergmann introduced the benzyloxycarbonyl protecting group for peptide synthesis, establishing the conceptual framework for temporary functional group masking that would later influence the design of compounds like the target molecule. This pioneering work demonstrated that amino groups could be temporarily converted to carbamate derivatives, rendering them unreactive toward specific reagents while maintaining the potential for selective deprotection under appropriate conditions.
The tert-butyloxycarbonyl protecting group component of this compound traces its origins to the work of Louis A. Carpino, who developed this acid-labile protecting system as an alternative to existing benzyl-based methodologies. Carpino's introduction of the tert-butyloxycarbonyl group facilitated new synthetic strategies by providing a protecting group with significantly different deprotection conditions compared to benzyloxycarbonyl systems. This development enabled the concept of orthogonal protection, where multiple protecting groups could be employed simultaneously and removed selectively under distinct reaction conditions.
The specific combination of protecting groups present in this compound represents the culmination of decades of methodological development in synthetic organic chemistry. The benzyl ester protecting group, which can be removed through catalytic hydrogenolysis, provides a complementary deprotection strategy to the acid-labile tert-butyloxycarbonyl group. This orthogonal relationship allows for selective manipulation of either functional group without affecting the other, demonstrating the sophisticated level of chemical control achieved through careful protecting group selection.
Significance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its embodiment of multiple synthetic methodologies and its potential applications in pharmaceutical development. The compound serves as an exemplary model for understanding the principles of orthogonal protection in complex molecule synthesis, where the strategic deployment of complementary protecting groups enables the construction of intricate molecular architectures. Research investigations into this compound contribute to the broader understanding of how multiple functional groups can be simultaneously protected and selectively manipulated during multi-step synthetic sequences.
The molecular structure of this compound provides valuable insights into the stability and reactivity patterns of carbamate protecting groups in aromatic systems. The tert-butyloxycarbonyl group attached to the aromatic amine demonstrates enhanced stability compared to aliphatic analogs, contributing to research understanding of electronic effects on carbamate hydrolysis kinetics. Studies of compounds with similar protecting group arrangements have revealed important structure-activity relationships that inform the design of new protecting group strategies and their applications in total synthesis programs.
Contemporary research applications of this compound extend into medicinal chemistry and pharmaceutical development, where the compound serves as a synthetic intermediate in the preparation of bioactive molecules. The dual protecting group system enables the selective functionalization of either the amino or carboxylic acid groups, facilitating the construction of drug candidates with precise substitution patterns. Research in this area contributes to the development of new therapeutic agents and demonstrates the practical importance of sophisticated protecting group chemistry in drug discovery programs.
The computational and theoretical aspects of this compound's behavior have contributed to advanced understanding of molecular conformations and intermolecular interactions in complex organic systems. The presence of multiple aromatic rings and flexible alkyl chains creates opportunities for diverse conformational arrangements that influence the compound's physical and chemical properties. Research investigations into these conformational preferences provide valuable data for molecular modeling studies and contribute to the development of predictive models for similar compound classes.
Properties
IUPAC Name |
benzyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-26(2,3)32-25(29)27-21-14-15-23(30-17-19-10-6-4-7-11-19)22(16-21)24(28)31-18-20-12-8-5-9-13-20/h4-16H,17-18H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFYKGBHMONBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706397 | |
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135345-41-4 | |
| Record name | Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40706397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The target compound features a benzoic acid backbone with three critical modifications:
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5-position : A tert-butoxycarbonyl (Boc)-protected amine group, providing stability under basic conditions.
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2-position : A phenylmethoxy (benzyloxy) group, introduced via nucleophilic substitution.
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Carboxylic acid moiety : Esterified with a benzyl group to form the phenylmethyl ester.
This arrangement necessitates a multi-step synthesis to avoid side reactions, particularly during the introduction of protecting groups.
Synthetic Challenges
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Regioselectivity : Ensuring substitutions occur at the 2- and 5-positions without competing reactions.
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Deprotection risks : The Boc group is acid-labile, while the benzyl ether and ester require hydrogenolysis for removal.
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Steric hindrance : Bulky substituents may impede reaction kinetics, necessitating optimized conditions.
Synthesis Strategies
Retrosynthetic Analysis
The compound is deconstructed into three precursors:
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Boc-protected aminobenzoic acid : For the 5-amino group.
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Benzyl-protected hydroxybenzoic acid : For the 2-hydroxy group.
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Benzyl ester : For the carboxylic acid functionality.
A convergent synthesis approach is preferred to isolate intermediates and minimize side products.
Step 1: Protection of the Amine Group
Reaction : Treatment of 5-aminosalicylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Conditions :
Step 2: Benzylation of the Hydroxyl Group
Reaction : Alkylation with benzyl bromide using a phase-transfer catalyst.
Conditions :
Step 3: Esterification of the Carboxylic Acid
Reaction : Mitsunobu reaction with benzyl alcohol.
Conditions :
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Reagents : Triphenylphosphine (1.2 eq), diethyl azodicarboxylate (DEAD, 1.2 eq) in THF.
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Temperature : 0°C to room temperature, 24 hours.
Outcome : Target compound isolated via column chromatography (Yield: 70–75%).
Optimization of Reaction Conditions
Solvent and Base Selection for Benzylation
Comparative studies using cesium carbonate vs. potassium carbonate in DMF showed:
| Base | Solubility | Reaction Time | Yield (%) |
|---|---|---|---|
| Cesium carbonate | High | 6 hours | 80 |
| Potassium carbonate | Moderate | 12 hours | 65 |
Cesium carbonate’s superior solubility accelerates the reaction, reducing byproduct formation.
Esterification Methods
Mitsunobu vs. Steglich Esterification :
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Mitsunobu : Higher yields (70–75%) but requires stoichiometric DEAD.
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Steglich (DCC/DMAP) : Lower yields (60–65%) due to competing side reactions.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 10H, benzyl protons), 5.30 (s, 2H, OCH₂Ph), 1.45 (s, 9H, Boc).
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MS (ESI+) : m/z 427 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/ACN) showed >98% purity, confirming effective separation from residual triphenylphosphine oxide.
Comparative Analysis with Analogous Compounds
| Compound | CAS Number | Key Differences | Yield (%) |
|---|---|---|---|
| Benzyl 2-benzyloxy-5-Boc-aminobenzoate | 53750825 | Additional benzyloxy group | 68 |
| 4-Amino-3-hydroxybenzoic acid | 99-05-8 | No protecting groups | N/A |
The target compound’s Boc and benzyl groups enhance stability but require meticulous deprotection strategies.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl bromide and potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester depends on its application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The benzyloxy group can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Varied Protecting Groups
A. BOC vs. CBz (Carbobenzyloxy) Derivatives
Key Findings :
- BOC derivatives (e.g., target compound) are preferred for acid-stable intermediates, while CBz is used in hydrogenation-compatible syntheses .
- Thiophene analogues (e.g., ) exhibit reduced steric hindrance compared to benzoate esters, enhancing reactivity in cross-coupling reactions.
Positional Isomers and Ester Variants
A. 2-Substituted Benzoate Esters
Key Findings :
- The phenylmethoxy group in the target compound contributes to higher hydrophobicity compared to heterocyclic substituents (e.g., benzimidazolyl or thiadiazolyl) .
- Methyl esters (e.g., ) are more hydrolytically labile than phenylmethyl esters, making the latter preferable for prolonged stability .
Heterocyclic Analogues
A. Thiophene vs. Benzene Core
Key Findings :
- Thiophene derivatives (e.g., ) often exhibit higher synthetic yields due to the electron-rich nature of the heterocycle, facilitating functionalization .
- Benzene-core compounds (e.g., target) are more thermally stable but require harsher reaction conditions for substitution .
Benzoic Acid vs. Benzenacetic Acid Derivatives
Key Findings :
Biological Activity
5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic acid phenylmethyl ester, with the CAS number 135321-96-9, is a benzoic acid derivative that has attracted attention due to its potential biological activities. This compound is characterized by a complex structure featuring both hydrophobic and polar functional groups, which may influence its interaction with biological targets.
- Molecular Formula : C19H21NO5
- Molecular Weight : 343.4 g/mol
- Structure : The compound contains an amine group, a benzoic acid moiety, and a phenylmethoxy group, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of inflammation and immune response modulation.
Inhibition of IL-15 Activity
A significant area of study involves the inhibition of interleukin-15 (IL-15), a cytokine implicated in several inflammatory and autoimmune disorders. Studies have shown that small-molecule inhibitors targeting IL-15 receptor alpha (IL-15Rα) can effectively reduce IL-15 activity. This mechanism is crucial as IL-15 plays a role in T-cell activation and proliferation, making it a target for therapeutic intervention in diseases such as rheumatoid arthritis and multiple sclerosis .
Table 1: Summary of IL-15 Inhibition Studies
| Compound Name | Active Concentration | Effect on IL-15 Activity |
|---|---|---|
| Compound A | 50 μM | Significant reduction |
| Compound B | 100 μM | Moderate reduction |
| This compound | TBD | TBD |
The proposed mechanism of action for compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic acid involves binding to the IL-15Rα subunit. This binding prevents IL-15 from interacting with its signaling partners, thereby inhibiting downstream signaling pathways associated with inflammation and immune cell activation .
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzoic acid derivatives as potential therapeutics:
- Study on Benzoic Acid Derivatives : A recent study synthesized various benzoic acid derivatives and evaluated their activity against IL-15. The results indicated that structural modifications significantly influenced their inhibitory potency against IL-15 signaling pathways .
- In Vitro Testing : In vitro assays demonstrated that certain derivatives exhibited enhanced efficacy in reducing the proliferation of peripheral blood mononuclear cells (PBMCs) stimulated by IL-15. This suggests that compounds like 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic acid could be developed further for therapeutic use .
Q & A
Q. What are the typical synthetic routes for synthesizing 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. First, the amino group on the benzoic acid derivative is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate. Subsequent esterification of the carboxylic acid with phenylmethyl alcohol (benzyl alcohol) is achieved using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Validation of intermediate and final products is performed using -NMR and LC-MS .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify proton/carbon environments (e.g., Boc-group signals at ~1.4 ppm, benzyloxy peaks at ~5.1 ppm).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (ester carbonyl) and ~1250 cm (C-O-C stretching).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (e.g., CHNO).
Cross-referencing with literature data for structurally similar esters (e.g., methyl phosphonate analogs) ensures accuracy .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Solubility Testing : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 30 days.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., weight loss at >150°C indicates instability).
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions. Reference environmental fate studies for analogous esters to identify degradation pathways (e.g., hydrolysis of the Boc group) .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Reproduce solubility measurements under standardized conditions (e.g., USP methods):
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions.
- Differential Scanning Calorimetry (DSC) : Compare crystallinity between batches; amorphous forms may exhibit higher solubility.
- Powder X-Ray Diffraction (PXRD) : Confirm polymorphic consistency. Discrepancies often arise from residual solvents or impurities, which can be quantified via -NMR integration .
Q. What computational methods are effective in predicting this compound’s reactivity in nucleophilic environments?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl).
- Simulate nucleophilic attack (e.g., hydroxide ion) on the Boc-protected amine or benzyl ester.
Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants in basic solutions) .
Q. How can the solid-state structure of this compound be analyzed to inform formulation strategies?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles (e.g., torsion angles between phenylmethoxy and benzoic acid groups). This is critical for understanding packing efficiency and melting behavior.
- PXRD : Compare experimental diffractograms with simulated patterns from SCXRD data to detect polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) influencing crystallinity .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s catalytic activity in ester hydrolysis studies?
- Methodological Answer : Systematically evaluate variables:
- Catalyst Purity : Use inductively coupled plasma mass spectrometry (ICP-MS) to rule out metal contamination.
- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to track ester carbonyl disappearance.
- Control Experiments : Compare activity in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents. Discrepancies may arise from solvent-dependent transition states or side reactions (e.g., Boc deprotection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
